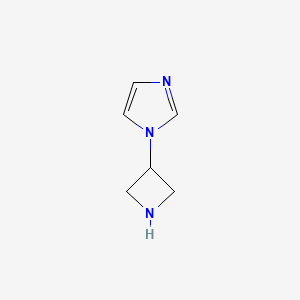

1-(azetidin-3-yl)-1H-imidazole

描述

Significance within Heterocyclic Chemistry Research

The significance of the 1-(azetidin-3-yl)-1H-imidazole scaffold in heterocyclic chemistry stems from the advantageous properties contributed by each of its constituent rings.

Azetidine (B1206935) Ring: Azetidines are considered "bioisosteres" of other common rings in drug molecules, meaning they can replace other groups while retaining or improving biological activity. Their non-planar, strained structure can enhance properties like solubility and metabolic stability, making them attractive motifs in medicinal chemistry. nih.govacs.org The synthesis of functionalized azetidine rings is an active area of research, aiming to create building blocks for new chemical libraries. nih.gov

Imidazole (B134444) Ring: The imidazole ring is a crucial pharmacophore present in numerous natural and synthetic compounds. researchgate.netresearchgate.net As an aromatic and polar structure, it can improve the pharmacokinetic profile of a lead compound. researchgate.net Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov The versatility of imidazole has led to its incorporation in compounds with a wide array of biological activities, including antimicrobial and anticancer properties. mdpi.comresearchgate.net

The combination of these two rings in this compound results in a unique scaffold that offers a specific three-dimensional arrangement of functional groups. This structural rigidity and defined vectoral projection of substituents are highly desirable for designing molecules that can selectively interact with biological targets. nih.gov The synthesis of such hybrid molecules, for instance through methods like the aza-Michael addition, is a key focus for creating diverse molecular libraries for drug discovery and materials science. mdpi.com

Overview of Research Trajectories for Azetidine-Imidazole Scaffolds

Research involving azetidine-imidazole scaffolds is progressing along several key trajectories, primarily centered on their application as versatile building blocks and as core structures for biologically active agents.

Medicinal Chemistry and Drug Discovery: A predominant research trajectory is the use of the azetidine-imidazole scaffold as a foundation for new therapeutic agents. Scientists have incorporated this framework into molecules designed as enzyme inhibitors, such as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a target in oncology. nih.gov The scaffold is also explored for developing novel antimicrobial agents, leveraging the known antibacterial and antifungal properties of many imidazole derivatives. mdpi.cominternationaljournalcorner.comresearchgate.nethilarispublisher.com The unique structure of the azetidine-imidazole core allows for systematic modifications to optimize potency and selectivity for specific biological targets.

Synthetic Methodology and Library Development: Another significant area of research focuses on the efficient synthesis of the azetidine-imidazole core and its derivatives. mdpi.com The development of robust synthetic routes enables the creation of large, diverse libraries of related compounds. nih.gov These libraries are then screened for various biological activities, accelerating the discovery of new lead compounds for drug development programs, including those targeting the central nervous system (CNS). nih.gov

Materials Science: While less prominent than medicinal applications, the unique electronic and structural properties of azetidine-imidazole derivatives suggest potential applications in materials science. smolecule.comambeed.com The defined orientation of the heterocyclic rings could be exploited in the design of new organic materials with specific electronic or optical characteristics. smolecule.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| This compound dihydrochloride |

| 1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-imidazole |

| 1-{[1-(4-chlorobenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole |

| 3-(azetidin-3-yl)-1H-indole hydrochloride |

| 1-(azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde |

| N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]-1H-imidazole-1-carboxamide |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(azetidin-3-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-9(5-7-1)6-3-8-4-6/h1-2,5-6,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMKUJOKEUNKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621436 | |

| Record name | 1-(Azetidin-3-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278789-06-3, 153836-44-3 | |

| Record name | 1-(Azetidin-3-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(azetidin-3-yl)-1H-imidazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(azetidin-3-yl)-1H-imidazole

The construction of the this compound scaffold is predominantly accomplished through two effective strategies: aza-Michael addition reactions and various coupling methodologies. These pathways offer versatility in accessing the target molecule and its derivatives.

Aza-Michael Addition Approaches to Azetidine-Imidazole Hybrids

The aza-Michael addition, a powerful and versatile method for forming carbon-nitrogen bonds, has been successfully employed in the synthesis of azetidine-imidazole hybrids mdpi.comresearchgate.net. This approach typically involves the reaction of an α,β-unsaturated azetidine (B1206935) derivative with an imidazole (B134444) nucleophile.

A prominent example is the reaction of 1H-imidazole with methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This reaction, often facilitated by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds to yield the corresponding azetidine-imidazole compound mdpi.com. The use of DBU is advantageous as it effectively promotes the reaction while minimizing side reactions like ester cleavage that can occur with stronger, more nucleophilic bases mdpi.com. Research has demonstrated that this reaction can produce the desired azetidine-imidazole hybrid in moderate yields mdpi.com.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Reference |

| 1H-imidazole | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU | Acetonitrile | 53% | mdpi.com |

| 1H-benzimidazole | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU | Acetonitrile | 56% | mdpi.com |

This table summarizes the yields of aza-Michael addition reactions between imidazole derivatives and an azetidine-based Michael acceptor.

Coupling Reactions in the Formation of Azetidine-Imidazole Linkages

Transition metal-catalyzed cross-coupling reactions represent another significant avenue for the formation of the C-N bond between the azetidine and imidazole moieties. While direct examples for the synthesis of this compound via this method are not extensively detailed in the provided context, the principles of established coupling reactions like the Buchwald-Hartwig amination are highly applicable.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl or heteroaryl halide (or triflate) wikipedia.org. In the context of synthesizing this compound, this could involve the coupling of an azetidine derivative with a halogenated imidazole or vice versa. The reaction's utility stems from its broad substrate scope and tolerance for various functional groups wikipedia.org. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and is typically substrate-dependent wikipedia.org. Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective in similar C-N bond formations wikipedia.org.

Precursor Chemistry and Intermediate Derivatization

Synthesis of Azetidin-3-one (B1332698) Derivatives

Azetidin-3-ones, particularly N-protected derivatives like N-Boc-azetidin-3-one, are versatile intermediates for the synthesis of functionalized azetidines nih.gov. One common synthetic route to N-Boc-azetidin-3-one involves the oxidation of the corresponding N-Boc-3-hydroxyazetidine chemicalbook.com.

More advanced, stereoselective methods for the synthesis of chiral azetidin-3-ones have also been developed. For instance, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible and efficient route to chiral azetidin-3-ones with high enantiomeric excess nih.gov. This method avoids the use of potentially hazardous diazo compounds, which are employed in other synthetic approaches nih.gov.

| Precursor | Key Transformation | Product | Significance | Reference |

| N-Boc-3-hydroxyazetidine | Oxidation | N-Boc-azetidin-3-one | Key intermediate for further functionalization | chemicalbook.com |

| Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-ones | Provides access to stereochemically defined azetidine scaffolds | nih.gov |

This table highlights key synthetic transformations for obtaining azetidin-3-one precursors.

Functionalization of 1H-Imidazole Substrates

The functionalization of 1H-imidazole is another critical aspect of the synthesis. For coupling reactions, this often involves the introduction of a leaving group, such as a halogen, onto the imidazole ring. For direct alkylation reactions, the nucleophilic character of the imidazole nitrogen atoms is exploited.

The N-alkylation of unsymmetrical imidazoles can lead to a mixture of regioisomers, and the outcome is influenced by several factors, including the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions otago.ac.nz. In basic media, the reaction proceeds through the imidazole anion, and the regioselectivity is governed by both electronic and steric effects. Electron-withdrawing groups on the imidazole ring direct alkylation to the more remote nitrogen atom otago.ac.nz.

Novel Synthetic Strategies and Methodological Advancements

The construction of the this compound framework has benefited significantly from recent innovations in heterocyclic chemistry. Methodological advancements are characterized by the development of novel reaction pathways that offer greater efficiency, functional group tolerance, and control over stereochemistry compared to traditional methods.

Key advancements include the use of photocatalysis and modular synthesis approaches. For instance, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has emerged as a powerful method for constructing the azetidine ring. nih.gov This intermolecular [3+1] radical cascade cyclization functionalizes two α-amino C(sp³)-H bonds, enabling the creation of highly substituted azetidines under mild conditions. nih.gov Another significant strategy involves the strain-release homologation of azabicyclo[1.1.0]butanes, which provides a versatile route to functionalized azetidines. rsc.org

For the imidazole component, one-pot multicomponent reactions (MCRs) have become a cornerstone of modern synthetic strategy. A notable example is the one-pot, four-component synthesis of polysubstituted imidazoles involving benzil, aryl aldehydes, ammonium (B1175870) acetate, and a primary amine. nih.gov The use of microwave irradiation in conjunction with an acid catalyst like p-toluenesulfonic acid can dramatically accelerate the reaction, leading to excellent yields in a matter of minutes. nih.gov

The direct functionalization of pre-existing azetidine rings represents another major advancement. rsc.org Techniques such as direct C(sp³)–H arylation and diastereoselective alkylation allow for the late-stage introduction of the imidazole moiety onto a pre-formed azetidine core, offering a modular and flexible approach to a variety of derivatives. rsc.org For example, 3-azetidinyl mesylates, derived from azetidin-3-ols, serve as useful intermediates for synthesizing 3-substituted azetidines by allowing for the introduction of various nucleophiles. jst.go.jp

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, also presents an efficient pathway to functionalized azetidines. researchgate.net Recent developments using visible-light photocatalysis make this reaction more sustainable and selective. researchgate.net

| Methodological Advancement | Core Heterocycle | Key Features | Catalysts/Reagents | Ref. |

| Photo-induced Radical Annulation | Azetidine | Utilizes visible light; mild reaction conditions; forms highly functionalized rings. | Copper photocatalyst, [(DPEphos)(bcp)Cu]PF₆ | nih.gov |

| Strain-Release Homologation | Azetidine | Employs strained azabicyclo[1.1.0]butanes to access functionalized azetidines. | Various electrophiles and nucleophiles | rsc.org |

| Microwave-Assisted MCR | Imidazole | One-pot synthesis; rapid reaction times (4-7 min); excellent yields. | p-toluenesulfonic acid | nih.gov |

| Aza Paternò-Büchi Reaction | Azetidine | [2+2] photocycloaddition; stereoselective construction. | UV light or visible-light photosensitizers | researchgate.net |

| Direct C-H Functionalization | Azetidine | Late-stage modification of the azetidine ring; high modularity. | Palladium(II) catalysts | rsc.org |

Green Chemistry Principles in Azetidine-Imidazole Synthesis

The integration of green chemistry principles into the synthesis of azetidine-imidazole compounds is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.comresearchgate.net

A primary focus is on Waste Prevention and Atom Economy . Traditional multi-step syntheses often generate significant waste. In contrast, modern approaches like one-pot multicomponent reactions (MCRs) for the imidazole ring formation excel by incorporating multiple starting materials into the final product in a single step, thus maximizing atom economy and minimizing waste. nih.govnih.gov

The principle of using Catalysis over stoichiometric reagents is central to green synthesis. Catalytic reagents are used in small amounts and can be recycled, reducing waste. sphinxsai.com The synthesis of azetidines and imidazoles has seen a shift towards using catalysts, such as copper and palladium in C-H functionalization and cyclization reactions, or simple acid catalysts in MCRs. nih.govrsc.orgnih.gov

Furthermore, the choice of Safer Solvents and Auxiliaries is critical. Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives. Water-based green reactions under microwave conditions have been successfully developed for the synthesis of imidazole hybrids, eliminating the need for volatile and often toxic organic solvents. mdpi.com Similarly, mechanochemistry, which involves initiating reactions by mechanical energy at room temperature, minimizes or eliminates the need for solvents altogether. nih.gov

| Green Chemistry Principle | Application in Azetidine-Imidazole Synthesis | Specific Example/Method | Advantages | Ref. |

| Waste Prevention | Designing syntheses to minimize byproducts. | One-pot multicomponent reactions for the imidazole ring. | Reduces separation/purification steps and solvent use. | nih.govnih.gov |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | [3+1] Radical cascade cyclization for azetidine synthesis. | High efficiency, less waste generated. | nih.gov |

| Energy Efficiency | Reducing energy consumption by using milder conditions or alternative energy sources. | Microwave irradiation and sonication. | Shorter reaction times, increased yields, lower energy costs. | nih.govtandfonline.commdpi.com |

| Catalysis | Using catalytic reagents in small quantities instead of stoichiometric reagents. | Copper-photocatalyzed azetidine synthesis; p-toluenesulfonic acid in imidazole synthesis. | Reduces waste, allows for catalyst recycling, enhances reaction selectivity. | nih.govnih.govsphinxsai.com |

| Safer Solvents | Minimizing or replacing hazardous solvents. | Water-based synthesis of imidazole hybrids; mechanochemistry. | Reduces environmental pollution and health hazards. | nih.govmdpi.com |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 1-(azetidin-3-yl)-1H-imidazole and its Derivatives

Spectroscopic methodologies are indispensable for elucidating the molecular architecture of this compound. The following subsections provide a detailed account of the data obtained from various spectroscopic experiments, which collectively afford a complete structural and electronic picture of the molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing granular information about the chemical environment of magnetically active nuclei. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation.

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons. The chemical shifts are influenced by factors such as aromaticity, electronegativity of adjacent atoms, and anisotropic effects. In deuterated chloroform (CDCl₃), the imidazole (B134444) ring protons typically resonate in the aromatic region of the spectrum. The proton at the C2 position of the imidazole ring is expected to appear as a singlet at the most downfield position due to the influence of the two adjacent nitrogen atoms. The protons at the C4 and C5 positions of the imidazole ring will also appear as singlets, with their precise chemical shifts being influenced by the azetidine (B1206935) substituent.

The protons of the azetidine ring are anticipated to resonate in the aliphatic region. The methine proton at the C3 position, being attached to the nitrogen of the imidazole ring, will be shifted downfield relative to the methylene (B1212753) protons. The methylene protons at the C2 and C4 positions of the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The analysis of coupling constants (J-values) is crucial for determining the connectivity and stereochemistry of the azetidine ring. For instance, the coupling constants between the methine proton and the adjacent methylene protons can provide information about the dihedral angles and, consequently, the puckering of the four-membered ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Imidazole H-2 | 7.8 - 8.2 | s | - |

| Imidazole H-4 | 7.1 - 7.5 | s | - |

| Imidazole H-5 | 7.0 - 7.4 | s | - |

| Azetidine H-3 | 4.5 - 5.0 | quint | J = 7.0 - 8.0 |

| Azetidine H-2, H-4 | 3.8 - 4.2 | t | J = 7.0 - 8.0 |

| Azetidine NH | 1.5 - 2.5 | br s | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and electronic environment. The carbon atoms of the imidazole ring are expected to resonate in the aromatic region, typically between 115 and 140 ppm. The C2 carbon, being situated between two nitrogen atoms, will be the most deshielded and appear at the lowest field. The C4 and C5 carbons will have distinct chemical shifts, which can be assigned definitively using 2D NMR techniques.

The carbon atoms of the azetidine ring will appear in the aliphatic region of the spectrum. The C3 carbon, directly attached to the imidazole nitrogen, will be shifted downfield compared to the C2 and C4 carbons. The chemical shifts of the azetidine carbons are sensitive to ring strain and substitution patterns.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Imidazole C-2 | 135 - 140 |

| Imidazole C-4 | 125 - 130 |

| Imidazole C-5 | 115 - 120 |

| Azetidine C-3 | 50 - 55 |

| Azetidine C-2, C-4 | 45 - 50 |

Two-dimensional NMR techniques are powerful tools for the unambiguous assignment of proton and carbon signals and for establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the methine proton (H-3) of the azetidine ring and the methylene protons (H-2 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum establishes one-bond correlations between protons and the carbons to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation between the azetidine H-3 proton and the imidazole C-4 and C-5 carbons, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum provides information about the spatial proximity of protons. NOE correlations are observed between protons that are close to each other in space, even if they are not directly bonded. This can be used to determine the conformation and stereochemistry of the molecule. For example, NOESY could reveal through-space interactions between the protons of the azetidine ring and the protons of the imidazole ring.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atoms. acs.org The chemical shifts of the three nitrogen atoms in this compound would be distinct. The pyrrole-type nitrogen (N-1) of the imidazole ring would have a different chemical shift compared to the pyridine-type nitrogen (N-3). The azetidine nitrogen would also have a characteristic chemical shift. ¹⁵N NMR is particularly sensitive to protonation events and hydrogen bonding, making it a useful tool for studying the acid-base properties and intermolecular interactions of the molecule. duke.eduacs.org Proton binding to a ¹⁵N site in an imidazole ring can induce a significant chemical shift change of approximately 30 ppm, which can be utilized for pH sensing applications. duke.eduacs.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for N-heterocyclic compounds include the loss of small neutral molecules and the cleavage of ring systems. For this compound, characteristic fragmentation would likely involve the cleavage of the azetidine ring and the bond connecting the two heterocyclic rings. The imidazole ring itself is relatively stable, but fragmentation of the azetidine ring can lead to the formation of specific fragment ions. The study of fragmentation of imidazole ribosides has shown that the imidazole ring tends to remain intact, with fragmentation occurring at the substituents. nih.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 123 | [C₆H₉N₃]⁺ | Molecular Ion (M⁺) |

| 95 | [C₅H₅N₂]⁺ | Loss of aziridine (C₂H₄N) |

| 81 | [C₄H₅N₂]⁺ | Cleavage of the azetidine ring |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation |

| 55 | [C₃H₅N]⁺ | Azetidine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent azetidine and imidazole rings.

The spectrum for imidazole derivatives typically displays N-H stretching absorptions, aromatic C-H stretching, and C=N stretching. For instance, the IR spectrum of a 2,4,5-triphenyl-1H-imidazole derivative showed an N-H stretching absorption at 3437 cm⁻¹, aromatic C-H stretching at 3053 cm⁻¹, and a C=N absorption band at 1681 cm⁻¹ researchgate.net. The NIST Chemistry WebBook provides a reference spectrum for 1H-Imidazole, which can be used as a basis for comparison nist.gov.

For this compound, the key functional groups and their expected IR absorption ranges are detailed below. The azetidine ring introduces aliphatic C-H bonds and a secondary amine (N-H) group, while the imidazole ring contributes aromatic C-H bonds and C=N bonds.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Ring of Origin |

| N-H (Azetidine) | Stretch | 3300 - 3500 | Azetidine |

| C-H (Imidazole) | Aromatic Stretch | 3000 - 3100 | Imidazole |

| C-H (Azetidine) | Aliphatic Stretch | 2850 - 3000 | Azetidine |

| C=N (Imidazole) | Stretch | 1610 - 1690 | Imidazole |

| C-N (Azetidine/Imidazole) | Stretch | 1020 - 1250 | Both |

| C=C (Imidazole) | Aromatic Stretch | 1450 - 1600 | Imidazole |

This data is predictive and based on characteristic vibrational frequencies for the respective functional groups.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures, determining its purity, and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical compounds. For polar basic compounds like this compound, reversed-phase HPLC is a common approach. A suitable HPLC method would allow for the rapid separation and determination of the main compound and related substances nih.govresearchgate.net.

Method development often involves screening different column packing materials (like C8 or C18) and mobile phase compositions to achieve optimal separation nih.gov. An acidic mobile phase is often used to ensure the ionization of basic analytes, leading to better peak shape and retention.

Interactive Data Table: Exemplar HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C8 or C18, 5 µm | Provides good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) | Formic acid acts as a modifier to improve peak shape for basic analytes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 210-230 nm | Imidazole ring exhibits UV absorbance at lower wavelengths. |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. |

The validation of such a method would be performed according to ICH guidelines to ensure its accuracy, precision, and sensitivity for quantifying the compound and its impurities nih.govmdpi.com.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. For a polar compound like this compound, a polar stationary phase like silica gel is typically used.

A mixture of a polar organic solvent (like methanol or ethyl acetate) and a less polar solvent (like dichloromethane or toluene), often with a small amount of a basic modifier (like triethylamine or ammonia), is used as the mobile phase to achieve good separation. Visualization can be achieved under UV light (due to the UV-active imidazole ring) or by using a staining agent such as iodine vapor or potassium permanganate.

Interactive Data Table: Typical TLC System

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ aluminum plates |

| Mobile Phase | Dichloromethane:Methanol:Ammonium (B1175870) Hydroxide (e.g., 90:9:1) |

| Visualization | UV light (254 nm) or Iodine vapor |

The retention factor (Rf) value obtained from TLC provides a qualitative measure of the compound's purity and identity when compared to a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the detection of imidazole-like compounds in various matrices gdut.edu.cnscispace.com. However, direct GC-MS analysis of this compound can be challenging due to its polarity and relatively low volatility. The presence of the N-H group in the azetidine ring can lead to peak tailing and potential thermal degradation in the hot injector port.

To overcome these issues, a derivatization step is often required to convert the polar N-H group into a less polar, more volatile derivative researchgate.net. Reagents like isobutyl chloroformate can be used for this purpose before GC-MS analysis gdut.edu.cnresearchgate.net. The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the derivatized compound, aiding in its definitive identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of related imidazole derivatives provides insight into the expected structural features google.comresearchgate.net.

The crystal structure would reveal exact bond lengths, bond angles, and torsion angles of the molecule. It would also elucidate the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice google.com. The N-H group of the azetidine ring and the sp² nitrogen of the imidazole ring are potential hydrogen bond donors and acceptors, respectively, which would likely play a significant role in the crystal packing researchgate.netnih.gov. For many imidazole derivatives, the five-membered imidazole ring is planar google.comresearchgate.net.

Interactive Data Table: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Interactions | Intermolecular N-H···N hydrogen bonding |

| Imidazole Ring | Planar conformation |

| Azetidine Ring | Puckered (non-planar) conformation |

This data is hypothetical and based on common crystal structures of related small organic molecules and imidazole derivatives. google.comresearchgate.netnajah.edu

Impurity Profiling and Structural Identification in Related Compounds

Impurity profiling is the identification and quantification of all potential impurities in a drug substance ijprajournal.comresearchgate.net. For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation products.

The International Conference on Harmonisation (ICH) provides guidelines that mandate the identification and characterization of any impurity present above a certain threshold (typically >0.1%) researchgate.net. The process involves:

Detection: Using high-resolution techniques like HPLC or UPLC to detect all impurities.

Isolation: If necessary, isolating the impurity using preparative HPLC for further analysis researchgate.netnih.gov.

Characterization: Using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the impurity researchgate.netresearchgate.net.

Hyphenated techniques like LC-MS are particularly powerful for impurity profiling, as they provide retention time, molecular weight, and fragmentation data in a single analysis, which is often sufficient for tentative identification of impurities related to the main compound researchgate.netresearchgate.net.

Common impurities could include unreacted starting materials (e.g., 3-aminoazetidine or an imidazole precursor), regioisomers, or by-products from side reactions.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Motifs for Targeted Interactions

The biological activity of "1-(azetidin-3-yl)-1H-imidazole" and its derivatives is fundamentally linked to the distinct properties of its two core heterocyclic components: the azetidine (B1206935) ring and the imidazole (B134444) ring. These motifs are considered key pharmacophoric elements that orchestrate interactions with protein targets.

The azetidine moiety is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net Its significance often lies in providing a conformationally restricted framework, which can be crucial for maintaining high binding affinity for receptors. nih.gov The nitrogen atom within the azetidine ring, particularly when protonated, can serve as an essential pharmacophoric element, engaging in critical hydrogen bonding or ionic interactions with the target protein. nih.gov This four-membered ring's inherent strain energy of approximately 25.4 kcal/mol endows it with a unique combination of molecular rigidity and stability, distinguishing it from less stable aziridines and more flexible pyrrolidines. researchgate.netrsc.org

Impact of Azetidine Ring Substitution on Molecular Recognition

Modifications to the azetidine ring of "this compound" analogs have a profound impact on molecular recognition and binding affinity, particularly in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs). SAR studies consistently demonstrate that the small, constrained nature of the azetidine ring is often optimal for potent interactions.

Systematic alterations of the saturated azaheterocycle size have revealed a clear preference for the four-membered ring. For instance, expanding the azetidine ring to a five-membered pyrrolidine (B122466) ring has been shown to result in a significant decrease in binding potency—in some cases, a more than 30-fold reduction in affinity at β2*-nAChRs. nih.gov Further expansion to a six-membered piperidine (B6355638) ring leads to an even more dramatic loss of affinity, with a reported drop of over 150-fold at the same receptors. nih.gov This suggests that the precise geometry and conformational rigidity conferred by the azetidine ring are critical for optimal placement and interaction within the receptor's binding site.

Interestingly, while ring expansion is generally detrimental, substitutions on the nitrogen of the larger rings can sometimes compensate for the loss of affinity. For example, N-methylation of the less potent pyrrolidine analogue was found to restore binding affinities to levels comparable to the original azetidine compound. nih.gov Conversely, replacing the entire conformationally restricted azetidine ring with a more flexible aliphatic amine can lead to a near-complete loss of activity, underscoring the importance of the ring's structural constraints. nih.gov

The table below summarizes the impact of modifying the azetidine ring on binding affinity for β2*-nAChRs, based on findings from related isoxazolylpyridine ether scaffolds.

| Modification of Azetidine Ring | Effect on Binding Affinity at β2*-nAChRs | Reference |

| Ring Expansion to Pyrrolidine | >30-fold decrease in potency | nih.gov |

| Ring Expansion to Piperidine | >150-fold decrease in potency | nih.gov |

| Replacement with Bicyclic Amine | >300-fold decrease in binding affinity | nih.gov |

| Replacement with Aliphatic Amine | Complete loss of activity | nih.gov |

| N-Methylation of Pyrrolidine Analog | Restored binding affinity to levels of azetidine parent | nih.gov |

This interactive table is based on SAR studies of related compounds where the azetidine moiety was systematically modified.

Influence of Imidazole Ring Modifications on Ligand-Target Binding

The imidazole ring serves as a critical interaction hub, and modifications to this moiety can significantly alter ligand-target binding. SAR studies on various imidazole-containing compounds have established several key principles regarding substitution patterns.

The position of substitution on the imidazole ring is crucial. For many classes of imidazole derivatives, substitutions at the N-1 position are considered essential for biological activity. humanjournals.com The nature of the substituent attached to the imidazole nitrogen can also dramatically influence potency. For example, attaching an aromatic ring at this position has been shown to result in compounds with potent antiproliferative activities, whereas placing an aliphatic group on the imidazole nitrogen often leads to a loss of activity. mdpi.com

Furthermore, the integrity of the imidazole ring itself is often indispensable. In studies on imidazole-derived enzyme inhibitors, replacement of the imidazole ring with a phenyl or indole (B1671886) group proved to be detrimental to the compound's activity. nih.gov This highlights the specific electronic and hydrogen-bonding capabilities of the imidazole heterocycle that cannot be easily replicated by other aromatic systems. Modifications at other positions of the imidazole ring, such as the introduction of halogen, hydroxy, or methoxy (B1213986) substituents, have been reported to produce potent biological activity in various contexts. humanjournals.com

| Modification of Imidazole Ring | General Effect on Biological Activity | Reference |

| Substitution at N-1 Position | Often essential for activity | humanjournals.com |

| Aromatic Group on Imidazole Nitrogen | Can lead to potent activity | mdpi.com |

| Aliphatic Group on Imidazole Nitrogen | Often leads to loss of activity | mdpi.com |

| Replacement of Imidazole with Phenyl/Indole | Deleterious for activity | nih.gov |

This interactive table summarizes general SAR principles for the imidazole moiety based on studies of various imidazole-containing bioactive compounds.

Conformational Analysis and its Role in SAR

While the azetidine ring provides rigidity, the bond connecting it to the imidazole ring allows for rotational freedom. Computational studies on other imidazole-containing ligands have shown that even with multiple rotatable bonds, molecules can adopt specific low-energy conformations, often with helical shapes. lew.ro The presence of low-energy barriers between different conformations can be beneficial, allowing the ligand to adapt its shape to fit optimally within the binding site of a protein. lew.ro Therefore, the interplay between the rigid azetidine scaffold and the rotational flexibility of the imidazole substituent is a key factor in the SAR of this compound class.

Computational Approaches to SAR Prediction

Computational chemistry provides powerful tools for predicting and rationalizing the SAR of compounds like "this compound," guiding the design of new, more potent analogs. These methods range from quantitative structure-activity relationship (QSAR) studies to more structurally detailed molecular docking simulations.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are used to build statistical models that correlate the 3D properties of molecules with their biological activities. nih.gov These models can identify regions around the molecular scaffold where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing a roadmap for targeted modifications. nih.gov

Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. bohrium.commdpi.com By simulating the binding of "this compound" into the active site of a receptor, researchers can visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. This information is invaluable for understanding the structural basis of activity and for designing new molecules with improved interactions. bohrium.com

Finally, ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to computationally assess the drug-like properties of designed compounds. mdpi.com These in silico tools help prioritize which virtual compounds are most likely to have favorable pharmacokinetic profiles, allowing researchers to focus synthetic efforts on the most promising candidates. mdpi.com

Mechanistic Investigations and Biochemical Interactions

In Vitro Mechanistic Studies of 1-(azetidin-3-yl)-1H-imidazole Derivatives

The in vitro mechanistic evaluation of derivatives incorporating the this compound scaffold has been a focal point of research, particularly in the context of targeted cancer therapy. These studies are crucial for understanding the molecular interactions and biochemical consequences of ligand binding, which ultimately dictate the therapeutic potential of these compounds.

Derivatives of this compound have been investigated as inhibitors of various enzymes, with a significant focus on protein kinases. Kinetic studies are instrumental in quantifying the potency and mechanism of this inhibition. For instance, in the context of KRAS G12C, a prevalent oncogenic mutant, specific derivatives have demonstrated potent and covalent inhibition.

One such derivative, N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide, has been shown to react rapidly with KRAS G12C. nih.gov The inhibitory activity of this compound was quantified through various assays, including those measuring the inhibition of SOS-catalyzed nucleotide exchange. nih.gov The potency of these derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, the aforementioned derivative exhibited an IC50 of 0.219 µM for the inhibition of MAPK signaling (p-ERK) in MIA PaCa-2 cells. nih.gov

Binding assays are employed to determine the affinity of the inhibitor for its target enzyme. The dissociation constant (Kd) is a key parameter derived from these assays, indicating the strength of the protein-ligand interaction. A lower Kd value signifies a higher binding affinity. For the N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide, the noncovalent binding affinity to KRAS G12S (a mutant used to assess non-covalent binding) was estimated to have a Kd of 20 ± 5 μM. nih.gov

Table 1: In Vitro Activity of a this compound Derivative Against KRAS G12C

| Compound | Assay | Cell Line | IC50 (µM) | Kd (µM) |

| N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide | p-ERK Inhibition | MIA PaCa-2 | 0.219 | - |

| N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide | Cell Viability | MIA PaCa-2 | 0.067 | - |

| N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide | Noncovalent Binding (to KRAS G12S) | - | - | 20 ± 5 |

The therapeutic efficacy of this compound derivatives as targeted inhibitors is fundamentally dependent on their specific interactions with the target protein. The KRAS p.G12C mutation, which results in a glycine-to-cysteine substitution at residue 12, is a key target for covalent inhibitors. nih.gov This mutation is found in a significant percentage of lung adenocarcinomas and colorectal cancers. nih.gov

Derivatives of this compound have been designed to form a covalent bond with the mutant cysteine residue in KRAS G12C. nih.gov This covalent interaction leads to irreversible inhibition of the protein's activity. The azetidine (B1206935) moiety in these compounds serves as a scaffold, positioning a reactive group, such as an acrylamide, to interact with the cysteine. nih.gov

Structure-based design has been instrumental in optimizing the interactions between these inhibitors and KRAS G12C. A key discovery was the identification of a hidden surface groove bordered by the side chains of histidine 95, tyrosine 96, and glutamine 99. nih.gov By designing molecules that could access and bind within this groove, researchers were able to significantly enhance the potency and selectivity of the inhibitors. nih.gov These optimized molecules exhibit a rapid covalent reaction with cysteine 12 of GDP-KRAS G12C. nih.gov

Computational methods, such as molecular docking, have been utilized to visualize and analyze these protein-ligand interactions. These studies have revealed key binding interactions, including hydrogen bonds and hydrophobic interactions, that contribute to the stability of the protein-ligand complex. For instance, in a study on azo imidazole (B134444) derivatives targeting the main protease of SARS-CoV-2, molecular docking revealed hydrogen bonding interactions between the imidazole ring and key residues in the active site. nih.gov

Confirming that a drug candidate interacts with its intended target within a living cell is a critical step in the drug discovery process. Cellular target engagement studies for this compound derivatives have provided evidence of their ability to bind to their targets in a cellular context.

For the KRAS G12C inhibitors, cellular assays have demonstrated that these compounds can inhibit downstream signaling pathways that are activated by the mutant KRAS protein. nih.gov One of the key downstream pathways regulated by KRAS is the MAPK signaling pathway. nih.gov Inhibition of this pathway can be monitored by measuring the phosphorylation levels of key proteins, such as ERK. The N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide derivative was shown to inhibit the phosphorylation of ERK (p-ERK) in the MIA PaCa-2 cancer cell line, which harbors the KRAS G12C mutation. nih.gov This provides strong evidence that the compound is engaging its target and modulating its downstream signaling activity.

The cellular activity of these compounds is often reflected in their ability to inhibit cell proliferation and viability. In the case of the aforementioned KRAS G12C inhibitor, it exhibited a potent IC50 of 0.067 µM for the inhibition of cellular viability in a 72-hour assay. nih.gov

Biochemical Pathways Modulated by Azetidine-Imidazole Scaffolds

In the context of the KRAS G12C inhibitors containing the azetidine-imidazole scaffold, the primary biochemical pathway modulated is the RAS-RAF-MEK-ERK signaling cascade, also known as the MAPK pathway. nih.gov KRAS is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and persistent downstream signaling. nih.gov This aberrant signaling promotes cell proliferation, survival, and differentiation, which are hallmarks of cancer. nih.govnih.gov By covalently binding to and inhibiting KRAS G12C, the azetidine-imidazole derivatives effectively shut down this oncogenic signaling cascade. nih.gov

Beyond the KRAS pathway, other imidazole-containing scaffolds have been shown to modulate different signaling pathways. For example, certain 1-methyl-1H-imidazole derivatives have been developed as potent inhibitors of Janus kinase 2 (Jak2). researchgate.netnih.gov Jak2 is a non-receptor tyrosine kinase that plays a critical role in cytokine and growth factor-mediated signal transduction through the Jak/STAT pathway. researchgate.net Dysregulation of the Jak/STAT pathway is implicated in various myeloproliferative neoplasms. researchgate.net By inhibiting Jak2, these imidazole derivatives can modulate the Jak/STAT signaling pathway and exert anti-cancer effects. researchgate.netnih.gov

Spectroscopic Techniques in Mechanistic Probing

A variety of spectroscopic techniques are employed to elucidate the mechanisms of action of this compound derivatives at a molecular level. These techniques provide valuable insights into protein-ligand binding, conformational changes, and the kinetics of these interactions.

Proton direct deconvolution Nuclear Magnetic Resonance (¹H-ddNMR) has been used to measure the noncovalent binding of this compound derivatives to their target proteins. nih.gov This technique allows for the determination of the dissociation constant (Kd), providing a quantitative measure of binding affinity. nih.gov

X-ray crystallography is another powerful technique that has been used to determine the three-dimensional structure of these inhibitors bound to their target proteins. The co-crystal structure of a pyrazole (B372694) hinge-binding compound with Jak2, for instance, has provided detailed insights into the binding mode and the specific interactions with amino acid residues in the ATP-binding site. researchgate.net This structural information is invaluable for structure-based drug design and the optimization of inhibitor potency and selectivity.

Fluorescence spectroscopy is a sensitive technique that can be used to study protein-ligand interactions by monitoring changes in the intrinsic fluorescence of the protein or the fluorescence of a probe upon ligand binding. jelsciences.com These changes can provide information about the binding affinity, stoichiometry, and conformational changes in the protein. jelsciences.com

Fourier-transform infrared (FTIR) spectroscopy can also be used to study protein-ligand interactions. jelsciences.com The binding of a ligand to a protein can cause changes in the vibrational modes of the protein and ligand, which can be detected as shifts in the peaks of the FTIR spectrum. jelsciences.com

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict the binding mode of a small molecule ligand, such as 1-(azetidin-3-yl)-1H-imidazole, to the active site of a target protein. The primary goal of molecular docking is to identify the most likely binding conformation and to estimate the binding affinity, often represented as a docking score.

While specific molecular docking studies for this compound are not readily found, research on other imidazole (B134444) derivatives has demonstrated the utility of this approach in identifying potential drug candidates. For instance, docking studies on various imidazole-containing compounds have been used to explore their interactions with targets like cyclooxygenase-2 (COX-2) and other enzymes implicated in disease. nih.gov The insights from such studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

A hypothetical molecular docking study of this compound against a target protein would involve preparing the 3D structures of both the ligand and the receptor, performing the docking simulation using software like AutoDock Vina, and analyzing the resulting poses and scores.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Target X | -7.5 | ASP120, TYR355, SER530 |

| Target Y | -6.8 | PHE210, LEU276, HIS146 |

| Target Z | -8.2 | GLU80, ARG120, TYR385 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide a more dynamic and realistic view of the ligand-receptor complex compared to the static picture from molecular docking. These simulations can reveal the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction.

For this compound, an MD simulation would typically follow a molecular docking study to validate the predicted binding mode. The simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide insights into the stability of the complex, as measured by root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. While specific MD simulation data for this compound is not available, studies on other imidazole derivatives have successfully used this technique to confirm the stability of ligand-protein interactions. nih.govajchem-a.com

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

| Parameter | Value |

|---|---|

| Simulation Time | 100 ns |

| Force Field | CHARMM36 |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often based on density functional theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide valuable information about the molecular structure, charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity of a compound like this compound. The insights gained from these calculations can help in understanding the molecule's intrinsic reactivity and its potential to interact with biological targets.

For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate and accept electrons, respectively. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attack. While specific quantum chemical calculations for this compound are not published, such studies are common for novel imidazole derivatives to understand their electronic characteristics. researchgate.net

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G) *

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (In Silico)

In silico ADME prediction is a crucial step in the early stages of drug discovery to assess the drug-like properties of a compound. These computational models predict various pharmacokinetic parameters, such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. By identifying potential liabilities early on, researchers can prioritize compounds with more favorable ADME profiles for further development.

For this compound, various online tools and software packages, such as SwissADME and ADMETlab, could be used to predict its ADME properties. nih.gov These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. While specific predictions for this compound are not documented in research literature, in silico ADME studies are routinely performed on novel series of compounds, including those with azetidine (B1206935) or imidazole scaffolds. nih.govplos.org

Table 4: Hypothetical In Silico ADME Prediction for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | No | Unlikely to cross into the brain |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |

| Lipinski's Rule of Five | 0 violations | Good drug-likeness |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it is possible to estimate the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

A QSAR study involving this compound would require a dataset of structurally related compounds with their corresponding biological activities. Various molecular descriptors, representing the physicochemical properties of the molecules, would be calculated and used to build a statistical model. While no specific QSAR models for this compound have been published, QSAR studies are frequently applied to series of azetidine and imidazole derivatives to optimize their therapeutic activities. researchgate.netnih.gov

Table 5: Hypothetical Descriptors in a QSAR Model for Analogs of this compound

| Descriptor | Contribution to Activity |

|---|---|

| LogP (Lipophilicity) | Positive |

| Molecular Weight | Negative |

| Hydrogen Bond Donors | Positive |

| Aromatic Ring Count | Negative |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Virtual Screening and Ligand-Based Drug Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There are two main approaches: structure-based virtual screening, which relies on the 3D structure of the target, and ligand-based virtual screening, which uses the information from known active compounds.

If this compound were identified as a hit compound, ligand-based drug design methods, such as pharmacophore modeling, could be employed. A pharmacophore model defines the essential 3D arrangement of chemical features that a molecule must possess to be active. This model can then be used as a query to screen virtual libraries for new compounds with similar features but different chemical scaffolds. Although no virtual screening campaigns specifically centered on this compound are reported, this is a standard approach in drug discovery for lead optimization. frontiersin.orgnih.gov

Table 6: Hypothetical Pharmacophore Features Derived from this compound

| Feature | Location |

|---|---|

| Hydrogen Bond Acceptor | Imidazole Nitrogen |

| Hydrogen Bond Donor | Azetidine Nitrogen |

| Positive Ionizable | Azetidine Nitrogen |

| Aromatic Ring | Imidazole Ring |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Applications As Chemical Probes and Building Blocks in Advanced Synthesis

Utilization in the Synthesis of Complex Heterocyclic Systems

The structural rigidity and inherent reactivity of the 1-(azetidin-3-yl)-1H-imidazole scaffold make it an important starting material for the construction of more elaborate heterocyclic frameworks. lifechemicals.comnih.gov Synthetic chemists utilize this building block to introduce the azetidinyl-imidazole motif into larger, more complex molecules, often through reactions targeting the secondary amine of the azetidine (B1206935) ring or by functionalizing the imidazole (B134444) ring. researchgate.netresearchgate.net

One common synthetic strategy involves the N-alkylation or N-acylation of the azetidine nitrogen. koreascience.kr This allows for the attachment of various side chains and the fusion of additional ring systems. For instance, the reaction of this compound with appropriate electrophiles can lead to the formation of bicyclic or spirocyclic systems that are of significant interest in drug discovery. The synthesis of complex azetidinone derivatives, for example, can be achieved by reacting azetidine-containing scaffolds with reagents like chloroacetyl chloride in the presence of a base. researchgate.netkoreascience.kr

The imidazole portion of the molecule also presents opportunities for further elaboration. While the imidazole ring itself is relatively stable, its carbon atoms can be functionalized through various methods, including lithiation followed by quenching with an electrophile, or through transition metal-catalyzed cross-coupling reactions, although these are less common for the parent imidazole ring compared to its substituted derivatives. researchgate.netnih.gov These approaches enable the creation of a diverse library of compounds with the azetidinyl-imidazole core embedded within a larger, more complex heterocyclic architecture.

Development of Functionalized Azetidine-Imidazole Derivatives

The development of functionalized derivatives of this compound is a key area of research, driven by the need for novel compounds with tailored biological activities. mdpi.comthieme-connect.de Functionalization can be directed at either the azetidine or the imidazole ring, or both, to modulate the physicochemical properties and biological target interactions of the resulting molecules. mdpi.com

Table 1: Examples of Synthetic Strategies for Functionalizing the Azetidinyl-Imidazole Scaffold

| Position of Functionalization | Reaction Type | Reagents and Conditions | Resulting Derivative Type |

|---|---|---|---|

| Azetidine Nitrogen | N-Alkylation | Alkyl halides, base (e.g., K₂CO₃, Et₃N) | N-Substituted azetidines |

| Azetidine Nitrogen | N-Acylation | Acyl chlorides, acid anhydrides | N-Acyl azetidines |

| Azetidine Nitrogen | Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl azetidines |

| Imidazole Ring | N-Alkylation (of second N) | Alkyl halides (less common if azetidine N is free) | Imidazolium salts |

Derivatives are often created to explore structure-activity relationships (SAR). For example, attaching different aryl or alkyl groups to the azetidine nitrogen can significantly impact a compound's potency and selectivity for a particular biological target. mdpi.comacs.org The synthesis of novel 1-methyl-1H-imidazole derivatives has led to the discovery of potent Jak2 inhibitors, showcasing how modifications to the imidazole portion can yield highly active compounds. nih.gov Similarly, the preparation of azetidine-containing analogues of antitumor agents like TZT-1027 has been explored to improve efficacy. mdpi.com

The inherent properties of the azetidine ring, such as its ability to improve solubility and metabolic stability, are often the primary motivation for its inclusion in new chemical entities. thieme-connect.de By creating a library of functionalized derivatives, researchers can systematically investigate how different substituents on the azetidinyl-imidazole core affect these desirable drug-like properties.

Role in Medicinal Chemistry Lead Optimization

In the process of drug discovery, lead optimization is a critical phase where an initial "hit" compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold is frequently employed during this stage. dundee.ac.uknih.gov Its rigid structure helps to lock in a specific conformation, which can lead to a more favorable interaction with the biological target and thus higher potency. slideshare.net

The electron-rich nature of the imidazole ring allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with enzymes and receptors. nih.govnih.gov During lead optimization, medicinal chemists can fine-tune these interactions by synthesizing analogs with different substituents on the azetidinyl-imidazole core. nih.gov For instance, the optimization of a series of proteasome inhibitors involved extensive modifications to a core scaffold, leading to a preclinical candidate with improved properties. dundee.ac.uk

Furthermore, the azetidine moiety is known to be a useful tool for improving a compound's DMPK (drug metabolism and pharmacokinetic) profile. Replacing a more lipophilic or metabolically labile group with an azetidine can enhance aqueous solubility, reduce metabolic breakdown, and improve oral bioavailability. nih.govnih.gov This was a key consideration in the development of GlyT1 inhibitors, where azetidine-based analogs demonstrated greater potency compared to their piperidine (B6355638) counterparts. nih.gov

Table 2: Impact of Azetidinyl-Imidazole Scaffold on Lead Optimization Parameters

| Parameter | Contribution of the Scaffold | Example Application Area |

|---|---|---|

| Potency | Provides a rigid framework for optimal binding conformation; imidazole offers key H-bonding interactions. slideshare.netnih.gov | Kinase Inhibitors, GPCR Ligands. nih.gov |

| Selectivity | The defined 3D shape can lead to specific interactions with the target over off-targets. | Enzyme Inhibitors. |

| Solubility | The nitrogen atom in the azetidine ring can be protonated, increasing aqueous solubility. nih.gov | CNS drug candidates. nih.gov |

| Metabolic Stability | The azetidine ring is generally more resistant to metabolic enzymes compared to larger aliphatic rings. | Proteasome Inhibitors. dundee.ac.uk |

| Intellectual Property | Offers a novel and patentable chemical space. nih.gov | Competitive therapeutic areas. nih.gov |

Integration into Scaffold-Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover new drug candidates by replacing a central molecular core (the scaffold) or a specific functional group with a different one that retains similar biological activity. nih.govdtic.mil The this compound moiety is an excellent tool for these strategies due to its unique combination of properties. nih.govufrj.br

As a bioisostere, the azetidinyl group can serve as a replacement for other cyclic amines like piperidine or pyrrolidine (B122466). nih.govnih.gov This type of replacement can lead to significant improvements in physicochemical properties without losing the necessary interactions with the target protein. In the development of GlyT1 inhibitors, a scaffold hopping exercise led from piperidine-based compounds to azetidine-based analogs, which were found to be uniformly more potent. nih.gov The azetidine was considered a valuable bioisostere that favorably positioned the rest of the molecule for binding. nih.gov

常见问题

Q. What are the optimal synthetic routes for 1-(azetidin-3-yl)-1H-imidazole, and how can reaction conditions influence yield and purity?

Category : Synthesis Methodology Answer : The synthesis of imidazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(nitrophenyl)-1H-imidazole analogs are synthesized via a copper(I)-catalyzed coupling between halo-nitrobenzene and substituted imidazole under argon, using K₂CO₃ as a base in DMF at 120°C for 24 hours . Key factors affecting yield include:

- Catalyst selection : CuI enhances cross-coupling efficiency.

- Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates.

- Purification : Column chromatography is critical for isolating pure products.

For this compound, similar protocols may apply, with azetidine replacing nitrobenzene. Optimization may require adjusting temperature (e.g., 80–120°C) and reaction time (12–48 hours) to balance steric hindrance from the azetidine ring .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Category : Structural Elucidation Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regioselectivity of substitution on the imidazole ring. For example, shifts in aromatic protons (δ 7.0–8.5 ppm) and azetidine protons (δ 3.0–4.5 ppm) validate connectivity .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry. SHELX is robust for small molecules, even with twinned data .

- HRMS : High-resolution mass spectrometry confirms molecular formula, especially for novel derivatives .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking validate the electronic properties and biological interactions of this compound?

Category : Computational Chemistry Answer :

- DFT Calculations : Using B3LYP/6-31G*, optimize the geometry to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO-LUMO). This aids in understanding reactivity and charge distribution .

- Molecular Docking : Dock the compound into target proteins (e.g., EGFR) using AutoDock Vina. Analyze binding poses and interaction energies (e.g., hydrogen bonds with catalytic lysine residues) to prioritize derivatives for in vitro testing .

Q. What structure-activity relationship (SAR) insights can be derived for imidazole analogs targeting neurological or antimicrobial pathways?

Category : SAR Analysis Answer :

- CoMSIA Models : Use Comparative Molecular Similarity Indices Analysis to correlate substituent effects with biological activity. For example, ED₅₀ values in epilepsy models highlight the importance of hydrophobic groups (e.g., naphthylalkyl) at the 1-position of imidazole .

- Key Substituents : Azetidine’s constrained ring may enhance metabolic stability compared to flexible alkyl chains, but reduce binding affinity due to steric effects. Balance logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Q. How can researchers resolve contradictions in biological activity data across imidazole derivatives?

Category : Data Discrepancy Analysis Answer :

- Assay Variability : Standardize protocols (e.g., MES test for antiepileptics) to minimize inter-lab variability .

- Metabolic Stability : Use hepatic microsome assays to identify rapid degradation of azetidine-containing compounds, which may explain low in vivo efficacy despite high in vitro potency .

- Epimerization Risks : Monitor stereochemical stability under physiological pH, as azetidine’s ring strain may promote racemization .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Category : Crystallography Challenges Answer :

Q. How can synthetic by-products be minimized during the preparation of this compound?

Category : Synthetic Chemistry Optimization Answer :

- By-Product Sources :

- N-Alkylation vs. O-Alkylation : Use bulky bases (e.g., DBU) to favor N-substitution over O-side products .

- Ring-Opening : Azetidine’s strain may lead to ring cleavage at high temperatures. Limit reaction temperatures to <100°C .

- Monitoring : TLC or LC-MS at intermediate stages identifies impurities early.

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

Category : ADMET Optimization Answer :

Q. How can researchers validate conflicting computational and experimental data for imidazole derivatives?

Category : Data Validation Answer :

- DFT vs. Experimental IR : Compare calculated vibrational frequencies (scaled by 0.961) with experimental IR peaks to confirm functional groups .

- Docking vs. IC₅₀ : Correlate docking scores (e.g., Glide XP) with enzyme inhibition assays. Discrepancies may indicate allosteric binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。